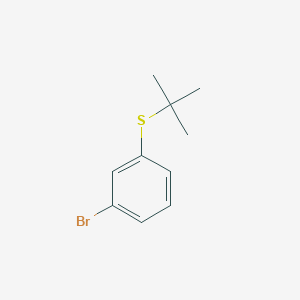
1-Bromo-3-t-butylthiobenzene
Vue d'ensemble
Description
1-Bromo-3-t-butylthiobenzene is an organic compound belonging to the class of aryl halides, specifically bromobenzenes, with a thioether functional group. It is characterized by its unique physical and chemical properties, making it a valuable intermediate in organic synthesis, particularly in proteomics research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-t-butylthiobenzene can be synthesized through various chemical methods. A common approach involves the direct bromination of 3-t-butylthiobenzene using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method ensures the selective bromination at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield, are generally applied.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-t-butylthiobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-t-butylthiobenzene has a wide range of applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Studied as a potential drug candidate for the treatment of infectious diseases and cancer due to its antimicrobial, antifungal, and anticancer properties.
Material Science: Used to synthesize advanced materials, including polymers and organometallic compounds.
Biochemistry: Exhibits biological activities, such as inhibiting the growth of Gram-positive and Gram-negative bacteria.
Pharmaceutical Research: Its unique chemical properties make it valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-t-butylthiobenzene involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-4-tert-butylbenzene: Used in the synthesis of 4-tert-butyl-phenylboronic acid, important in the synthesis of various pharmaceuticals and fine chemicals.
1-Bromo-3,5-di-tert-butylbenzene: Another similar compound with applications in organic synthesis.
Uniqueness: 1-Bromo-3-t-butylthiobenzene is unique due to its thioether functional group, which imparts distinct chemical reactivity and biological activity compared to other bromobenzenes. This uniqueness makes it a valuable compound in various fields of research and industrial applications.
Propriétés
IUPAC Name |
1-bromo-3-tert-butylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUYMJXPWBBKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613130 | |
| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135883-40-8 | |
| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)
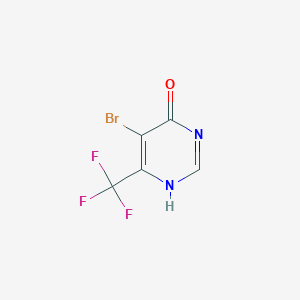
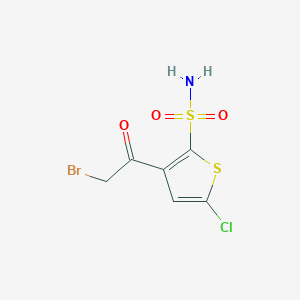
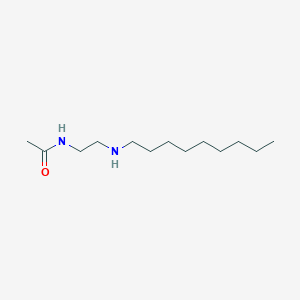
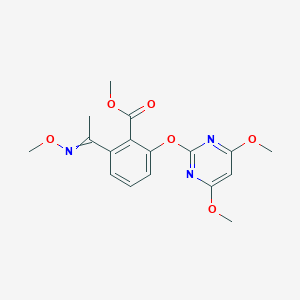
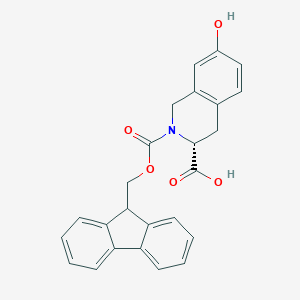

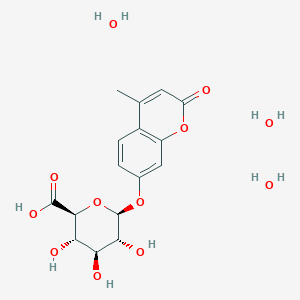
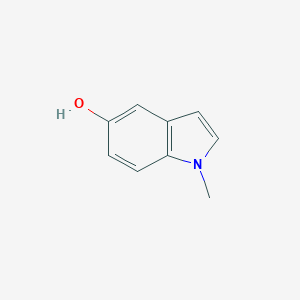
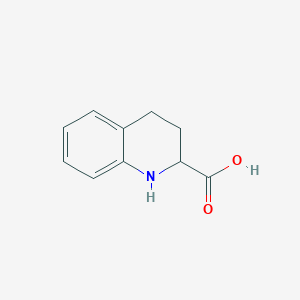
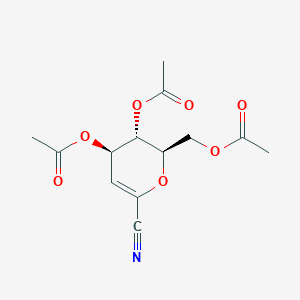
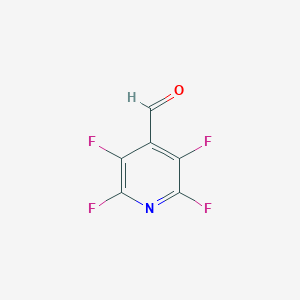

![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)
